N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Description
Synthesis Analysis
The synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, N-Boc-4-piperidinemethanol, which contains a tert-butyloxycarbonyl (t-BOC)-protecting group, can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” includes a piperidine ring, which is a common structure in many pharmaceuticals .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Disposition and Metabolism in Human Studies
One study explored the disposition and metabolism of a novel orexin receptor antagonist, highlighting the importance of understanding the metabolic pathways and elimination mechanisms of similar compounds for therapeutic applications. This research indicates the relevance of such compounds in developing treatments for insomnia, emphasizing their metabolism and disposition in humans (Renzulli et al., 2011).
Antimicrobial and Antituberculosis Activity
Another segment of research on related thiazole derivatives has demonstrated significant antimicrobial and antituberculosis activity. These studies underline the compound's potential in addressing infectious diseases, such as tuberculosis, by inhibiting specific bacterial enzymes or pathways (Jeankumar et al., 2013).
Potential Antipsychotic Agents
Research on heterocyclic carboxamides, which share structural similarities, has identified potential antipsychotic agents. These studies contribute to the understanding of how modifications in chemical structure can influence biological activity and receptor affinity, paving the way for the development of new therapeutic agents for psychiatric disorders (Norman et al., 1996).
Anti-arrhythmic Activity
The synthesis and evaluation of piperidine-based derivatives for anti-arrhythmic activity represent another area of application. These findings suggest potential therapeutic uses of such compounds in cardiovascular diseases, highlighting their role in developing treatments for arrhythmias (Abdel‐Aziz et al., 2009).
Cannabinoid Receptor Interactions
Studies have also explored the molecular interaction of antagonist compounds with cannabinoid receptors, indicating potential applications in designing drugs that target the endocannabinoid system. This research could have implications for developing treatments for pain, obesity, and other conditions (Shim et al., 2002).
properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-19(2,3)22-18(25)23-8-6-13(7-9-23)11-20-17(24)14-4-5-15-16(10-14)26-12-21-15/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTXQWJITPCUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide |
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